
(s)-2,3-Dihydroxypropyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,3-Dihydroxypropyl benzoate is an organic compound characterized by the presence of a benzoate ester linked to a chiral dihydroxypropyl group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The stereochemistry of the molecule, denoted by the (S) configuration, plays a crucial role in its reactivity and interaction with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dihydroxypropyl benzoate typically involves the esterification of (S)-2,3-dihydroxypropanol (also known as glycerol) with benzoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
(S)-2,3-Dihydroxypropanol+Benzoic AcidAcid Catalyst(S)-2,3-Dihydroxypropyl Benzoate+Water
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using continuous flow reactors and employing azeotropic distillation to remove water, thereby driving the reaction to completion. The use of immobilized acid catalysts can also enhance the efficiency and sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. For example, treatment with thionyl chloride can convert the hydroxyl groups to chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Formation of (S)-2,3-dioxopropyl benzoate.
Reduction: Formation of (S)-2,3-dihydroxypropyl alcohol.
Substitution: Formation of (S)-2,3-dichloropropyl benzoate.
Wissenschaftliche Forschungsanwendungen
(S)-2,3-Dihydroxypropyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: Studied for its potential as a prodrug, where the benzoate ester can be hydrolyzed in vivo to release the active dihydroxypropanol.
Medicine: Investigated for its potential use in drug delivery systems, where the ester linkage can be cleaved to release therapeutic agents.
Industry: Utilized in the production of polymers and resins, where its dihydroxy functionality can participate in polymerization reactions.
Wirkmechanismus
The mechanism of action of (S)-2,3-Dihydroxypropyl benzoate depends on its application. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing (S)-2,3-dihydroxypropanol and benzoic acid. The dihydroxypropanol can then participate in various metabolic pathways, while benzoic acid can be conjugated and excreted.
Molecular Targets and Pathways:
Esterases: Enzymes that hydrolyze the ester bond.
Metabolic Pathways: Involving the metabolism of (S)-2,3-dihydroxypropanol and benzoic acid.
Vergleich Mit ähnlichen Verbindungen
®-2,3-Dihydroxypropyl Benzoate: The enantiomer of (S)-2,3-Dihydroxypropyl Benzoate, with different stereochemistry.
2,3-Dihydroxypropyl Acetate: An ester of 2,3-dihydroxypropanol with acetic acid.
2,3-Dihydroxypropyl Methacrylate: An ester of 2,3-dihydroxypropanol with methacrylic acid.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological systems. The presence of the benzoate ester also imparts distinct chemical properties compared to other esters of 2,3-dihydroxypropanol.
Eigenschaften
Molekularformel |
C10H12O4 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
[(2S)-2,3-dihydroxypropyl] benzoate |
InChI |
InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2/t9-/m0/s1 |
InChI-Schlüssel |
SFCPXHKCMRZQAC-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H](CO)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



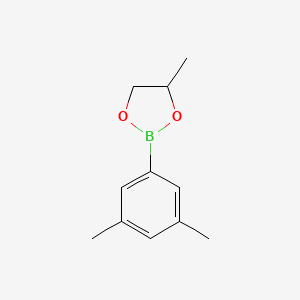
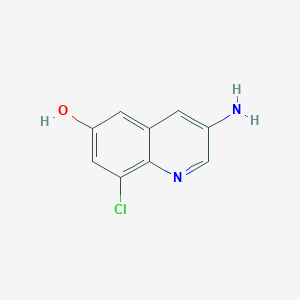
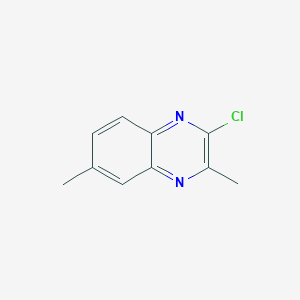


![3'-Ethynyl-[1,1'-biphenyl]-3-amine](/img/structure/B11904101.png)

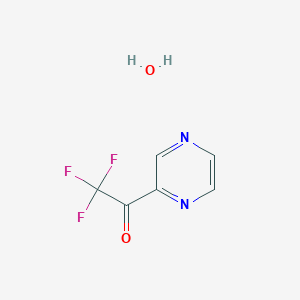

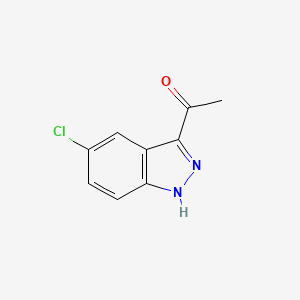

![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)

